N-(4-bromophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-(4-BROMOPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes bromophenyl, dimethoxy, and tetrahydroisoquinoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenylamine with 6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-BROMOPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- N-(4-Bromophenyl)-2-methacrylamide
- N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide
Uniqueness
N-(4-BROMOPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27BrN2O4S |
---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
N-(4-bromophenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C26H27BrN2O4S/c1-30-22-6-4-5-7-23(22)33-16-21-20-15-25(32-3)24(31-2)14-17(20)12-13-29(21)26(34)28-19-10-8-18(27)9-11-19/h4-11,14-15,21H,12-13,16H2,1-3H3,(H,28,34) |
InChI Key |
VMPGDYXLNSOJQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)Br)OC)OC |
Origin of Product |
United States |
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